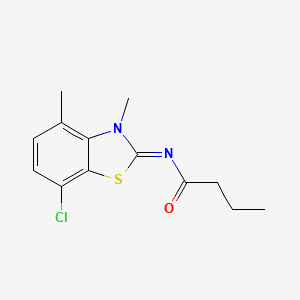

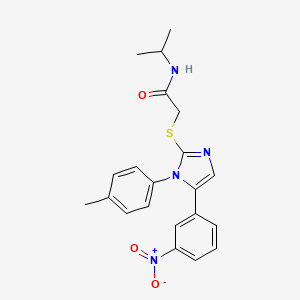

N-(7-chloro-3,4-dimethyl-1,3-benzothiazol-2-ylidene)butanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Benzothiazole is a privileged scaffold in the field of synthetic and medicinal chemistry . Its derivatives and metal complexes possess a wide range of pharmacological properties and high degree of structural diversity .

Synthesis Analysis

The synthesis of benzothiazole derivatives can be achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .Molecular Structure Analysis

The carbon at the 2nd position of benzothiazole is the most active site from a synthetic and medicinal point of view . Changes in the functional group at the 2nd position can induce a significant change in the biological activity of compounds .Chemical Reactions Analysis

Benzothiazoles can be synthesized from 2-aminothiophenol and aldehydes . A variety of methods have been developed, including reactions in DMSO as an oxidant and reaction medium, which provide 2-aroylbenzothiazoles .Mecanismo De Acción

DMCM acts as a positive allosteric modulator of the GABAA receptor, which increases the activity of the receptor and enhances the inhibitory effects of GABA. This results in a decrease in neuronal excitability and anxiolytic, anticonvulsant, and sedative effects.

Biochemical and Physiological Effects:

DMCM has been shown to have a range of biochemical and physiological effects, including anxiolytic, anticonvulsant, sedative, and muscle relaxant properties. The compound has also been shown to have antinociceptive effects and to modulate the release of neurotransmitters such as dopamine and serotonin.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

DMCM has several advantages for lab experiments, including its potency and selectivity for the GABAA receptor, its well-established mechanism of action, and its ability to produce consistent and reproducible results. However, the compound also has limitations, including its potential for side effects and toxicity, and the need for careful dosing and monitoring.

Direcciones Futuras

There are several future directions for DMCM research, including the development of novel therapeutic agents for neurological disorders, the investigation of the compound's effects on other neurotransmitter systems, and the exploration of its potential for use in combination with other drugs. Additionally, further studies are needed to better understand the pharmacokinetics and pharmacodynamics of DMCM, and to identify potential biomarkers for its therapeutic effects.

Métodos De Síntesis

DMCM can be synthesized through a multi-step process involving the reaction of 7-chloro-3,4-dimethyl-1,3-benzothiazol-2-amine with butyric anhydride in the presence of a catalyst such as triethylamine. The resulting intermediate is then treated with acetic anhydride and sodium acetate to yield DMCM.

Aplicaciones Científicas De Investigación

DMCM has been widely used in scientific research to study the GABAA receptor and its role in neurological disorders such as anxiety, epilepsy, and insomnia. The compound has also been investigated for its potential as a therapeutic agent for these disorders.

Propiedades

IUPAC Name |

N-(7-chloro-3,4-dimethyl-1,3-benzothiazol-2-ylidene)butanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15ClN2OS/c1-4-5-10(17)15-13-16(3)11-8(2)6-7-9(14)12(11)18-13/h6-7H,4-5H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCXSWZDIEGXPBZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)N=C1N(C2=C(C=CC(=C2S1)Cl)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15ClN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.79 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-fluoro-N-[[4-(2-methoxyphenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2619566.png)

![1-[(3-chlorophenyl)methyl]-2-oxo-N-(1,3-thiazol-2-yl)pyridine-3-carboxamide](/img/structure/B2619567.png)

![(Z)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2,4-dimethoxybenzamide](/img/structure/B2619571.png)

![N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1H-indole-5-carboxamide](/img/structure/B2619573.png)

![2-((3-(4-chlorophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2619588.png)